

# Spectral data of (R)-3-(hydroxymethyl)cyclohexanone

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## Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

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An In-depth Technical Guide to the Spectral Analysis of (R)-3-(hydroxymethyl)cyclohexanone

## Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic and medicinal chemistry.<sup>[1][2]</sup> Its structure, which incorporates a ketone, a primary alcohol, and a defined stereocenter on a cyclohexane scaffold, renders it a highly versatile building block for the synthesis of complex, high-value molecular architectures, including potent anti-inflammatory agents and carbocyclic nucleoside analogues.<sup>[2][3]</sup> Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses, making a thorough understanding of its spectral properties essential.

This guide provides a comprehensive analysis of the expected spectral data for (R)-3-(hydroxymethyl)cyclohexanone, grounded in established spectroscopic principles and data from analogous compounds. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and Mass Spectrometry (MS), offering not just the data, but the underlying causality for the observed spectral features. Each section includes a self-validating experimental protocol, designed to ensure the acquisition of high-fidelity data for researchers in synthetic chemistry and drug development.

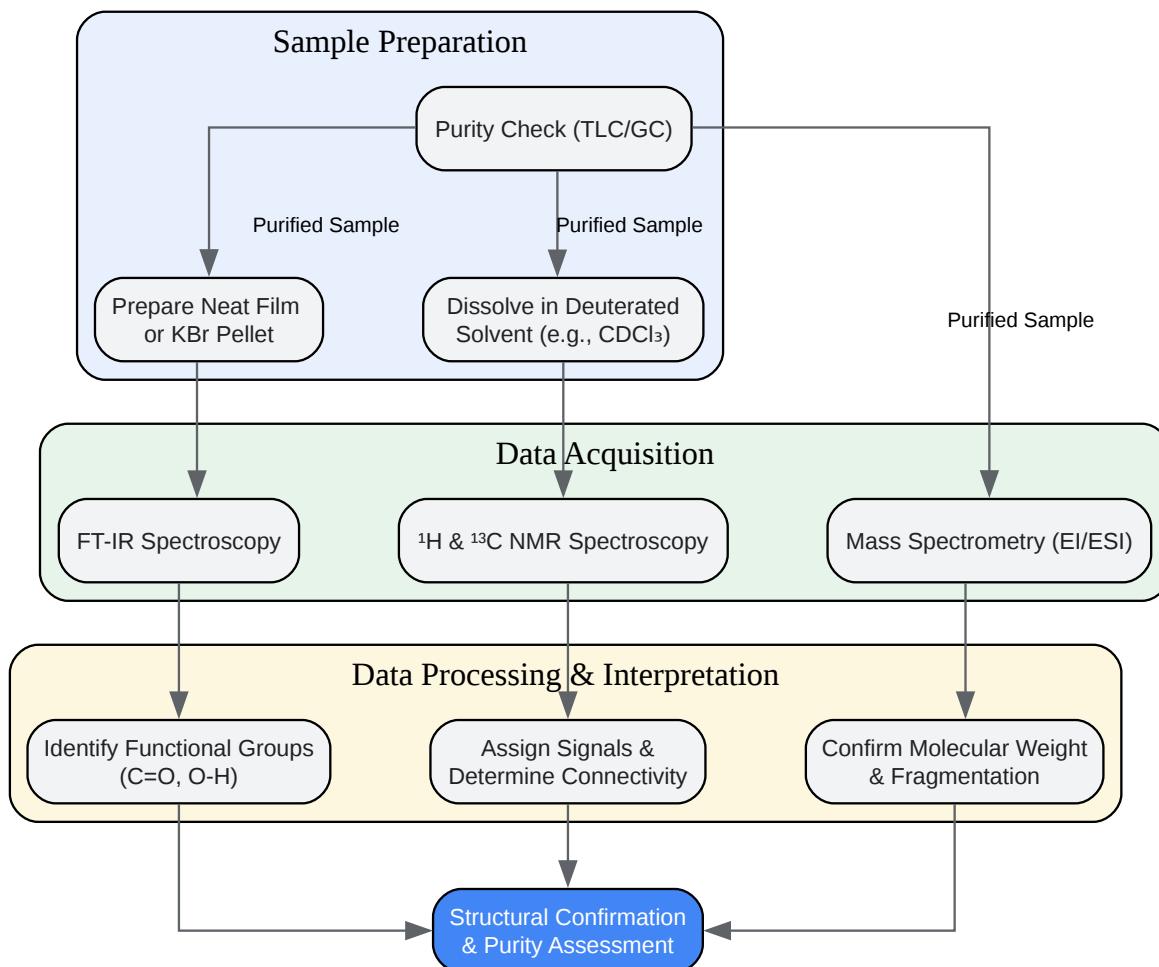
## Core Chemical Properties

A foundational understanding of the molecule's physical properties is critical for selecting appropriate analytical methodologies.

Property	Value	Source / Notes
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	128.17 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in polar organic solvents; moderately soluble in water	<a href="#">[1]</a> <a href="#">[3]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[3]</a> <a href="#">[4]</a>

## Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a cornerstone of reliable chemical analysis. This workflow ensures that each step informs the next, creating a self-validating loop of data acquisition and interpretation.

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Caption: General workflow for the synthesis and purification of (R)-3-(hydroxymethyl)cyclohexanone.[\[1\]](#)

## Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable technique for rapidly identifying key functional groups.[\[5\]](#) For (R)-3-(hydroxymethyl)cyclohexanone, it provides definitive evidence for the presence of both the ketone (C=O) and alcohol (O-H) moieties.

## Expected IR Absorption Bands

The primary vibrational modes are predictable based on extensive data from similar structures.

[\[1\]](#)[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode	Expected Appearance	Rationale
3500 - 3200	Alcohol (O-H)	Stretching	Strong, Broad	Hydrogen bonding between molecules broadens the absorption band. <a href="#">[1]</a> <a href="#">[7]</a>
2960 - 2850	Alkane (sp <sup>3</sup> C-H)	Stretching	Strong, Sharp	Corresponds to the C-H bonds of the cyclohexane ring and methylene group. <a href="#">[8]</a>
~1710	Ketone (C=O)	Stretching	Strong, Sharp	This is a characteristic absorption for a saturated, six-membered cyclic ketone. <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a>
1260 - 1050	Alcohol (C-O)	Stretching	Medium to Strong	Confirms the presence of the primary alcohol functionality. <a href="#">[7]</a>

## Expert Interpretation

The two most telling features in the IR spectrum are the broad O-H stretch and the sharp C=O stretch. The broadness of the O-H band is a direct consequence of intermolecular hydrogen bonding, a key physical property of this molecule. The position of the C=O stretch at ~1710

$\text{cm}^{-1}$  is diagnostic for a cyclohexanone ring; conjugation or ring strain (in smaller rings) would shift this value significantly.<sup>[6]</sup> The absence of peaks around  $1650 \text{ cm}^{-1}$  ( $\text{C}=\text{C}$ ) or  $\sim 2200 \text{ cm}^{-1}$  ( $\text{C}\equiv\text{C}$ ,  $\text{C}\equiv\text{N}$ ) would confirm the saturation of the ring structure.

## Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol utilizes the Attenuated Total Reflectance (ATR) method, which is ideal for liquid or solid samples and requires minimal preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.<sup>[10]</sup>
- **Sample Application:** If the sample is a liquid, place a single drop onto the center of the ATR crystal, ensuring it is fully covered.<sup>[5]</sup> If it is a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.<sup>[5][10]</sup>
- **Data Acquisition:** Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal and pressure anvil with a suitable solvent (e.g., isopropanol) and a soft wipe.<sup>[10]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment is possible.

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Caption: Structure of **(R)-3-(hydroxymethyl)cyclohexanone** with atom numbering for NMR discussion.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the chiral center and the conformational rigidity of the cyclohexane ring, many protons are expected to be diastereotopic, leading to complex splitting patterns (multiplets).

Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>)

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
H8 (-OH)	Variable (1.5-3.0)	Broad Singlet	1H	Chemical shift is concentration and solvent dependent; proton exchange broadens the signal. <a href="#">[11]</a>
H7, H7' (-CH <sub>2</sub> OH)	-3.5 - 3.8	Multiplet (dd)	2H	These diastereotopic protons are adjacent to the stereocenter and the electron-withdrawing hydroxyl group, shifting them downfield. <a href="#">[11]</a>
H2, H2', H4, H4', H5, H5', H6, H6'	1.2 - 2.5	Complex Multiplets	9H	These cyclohexyl protons exist in a complex, overlapping region. Protons alpha to the carbonyl (H2, H6) will be the most deshielded within this range. <a href="#">[1]</a> <a href="#">[12]</a>

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon is particularly diagnostic.

Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Carbon Assignment	Predicted $\delta$ (ppm)	Rationale
C1 (C=O)	~210 - 215	The carbonyl carbon of a cyclohexanone is highly deshielded and appears significantly downfield.[1][12]
C7 (- $\text{CH}_2\text{OH}$ )	~65 - 70	This carbon is attached to the electronegative oxygen atom, shifting it downfield relative to other $\text{sp}^3$ carbons.
C2, C3, C4, C5, C6	~25 - 50	These carbons of the cyclohexane ring appear in the typical aliphatic region. Carbons closer to the carbonyl group (C2, C6) will be further downfield.[12]

## Protocol: High-Resolution NMR Data Acquisition

- Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering solvent peaks.[13] Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent first choice for its ability to dissolve a wide range of organic compounds.[14] If solubility is an issue, deuterated methanol ( $\text{CD}_3\text{OD}$ ) or acetone (Acetone- $\text{d}_6$ ) are suitable polar alternatives.[13][14]
- Sample Preparation: Dissolve 5-10 mg of purified **(R)-3-(hydroxymethyl)cyclohexanone** in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: The experiment should be run on a spectrometer with a field strength of at least 300 MHz for adequate resolution.
- Data Acquisition: Acquire a standard  $^1\text{H}$  spectrum. Following this, acquire a  $^{13}\text{C}$  spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY ( $^1\text{H}$ - $^1\text{H}$  correlation) and

HSQC ( $^1\text{H}$ - $^{13}\text{C}$  correlation) are highly recommended to definitively assign proton and carbon signals.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the  $^1\text{H}$  signals. Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$ , 77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

### Expected Mass Spectrum Data (Electron Ionization)

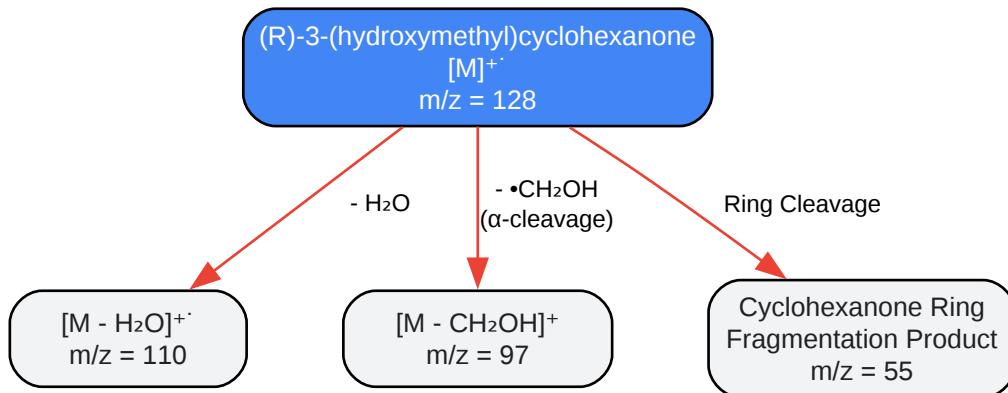
m/z Value	Ion	Fragmentation Pathway
128	$[\text{M}]^{+ \cdot}$	Molecular Ion
110	$[\text{M} - \text{H}_2\text{O}]^{+ \cdot}$	Loss of a water molecule from the alcohol. A common fragmentation for alcohols. <a href="#">[15]</a>
97	$[\text{M} - \text{CH}_2\text{OH}]^{+ \cdot}$	Alpha-cleavage with loss of the hydroxymethyl radical.
55	$[\text{C}_4\text{H}_7]^{+ \cdot}$	A characteristic fragment resulting from the complex cleavage of the cyclohexanone ring. <a href="#">[15]</a>

## Expert Interpretation of Fragmentation

The molecular ion peak  $[\text{M}]^{+ \cdot}$  at m/z 128 confirms the molecular weight.[\[4\]](#) The fragmentation of cyclic ketones can be complex.[\[15\]](#)[\[16\]](#) A key fragmentation pathway involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks. In this molecule, this can lead to the loss of the hydroxymethyl-containing side chain. Another significant fragmentation for

cyclic alcohols is the loss of water (M-18), leading to a peak at m/z 110.[15] The presence of a prominent peak at m/z 55 is highly characteristic of the fragmentation of a cyclohexanone ring.

[15]



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Caption: Predicted major fragmentation pathways for (R)-3-(hydroxymethyl)cyclohexanone in EI-MS.

## Protocol: Mass Spectrometry Analysis

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC-MS) system for simultaneous separation and analysis.
- Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to generate reproducible fragmentation patterns.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.
- Data Analysis: Identify the molecular ion peak. Analyze the lower mass fragments and compare them to the predicted pathways and known fragmentation patterns of cyclic ketones and alcohols to support the structural assignment.[15][17]

## Conclusion

The comprehensive spectroscopic analysis of **(R)-3-(hydroxymethyl)cyclohexanone** relies on the synergistic application of IR, NMR, and MS techniques. While experimentally obtained spectra for this specific enantiomer are not widely published, a robust and reliable characterization can be achieved by leveraging data from analogous compounds and fundamental spectroscopic principles.<sup>[1]</sup> IR spectroscopy confirms the essential ketone and alcohol functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and NMR spectroscopy delivers the definitive carbon-hydrogen framework. The protocols and interpretations provided in this guide offer a validated system for researchers to confidently elucidate the structure and confirm the identity of this valuable chiral building block.

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